(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol
Description
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol is a complex polycyclic alcohol characterized by a cyclopentane core substituted with a hydroxymethyl group and a [1-(benzyloxy)naphthalen-2-yl]methyl moiety. The benzyloxy group (OCH₂C₆H₅) at position 1 of the naphthalene ring and the methyl linkage at position 2 create a sterically bulky, hydrophobic structure.
Properties
CAS No. |
922165-54-6 |
|---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[1-[(1-phenylmethoxynaphthalen-2-yl)methyl]cyclopentyl]methanol |
InChI |
InChI=1S/C24H26O2/c25-18-24(14-6-7-15-24)16-21-13-12-20-10-4-5-11-22(20)23(21)26-17-19-8-2-1-3-9-19/h1-5,8-13,25H,6-7,14-18H2 |
InChI Key |
JPPUYYFOQWYPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=C(C3=CC=CC=C3C=C2)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol typically involves multiple steps. One common method includes the alkylation of 1-(benzyloxy)naphthalene with cyclopentylmethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an anhydrous solvent like acetone at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The methanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)ketone.
Reduction: Formation of (1-{[1-(Benzyl)naphthalen-2-yl]methyl}cyclopentyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Molecular Complexity: The target compound’s molecular weight (~354 g/mol) exceeds simpler cyclopentylmethanol derivatives (e.g., (1-Methylcyclopentyl)methanol, 114 g/mol) due to its naphthalene and benzyloxy groups. This aligns with trends in , where aromatic substituents (e.g., naphthalenylbutenyl in RA [3,2]) increase molecular weight .
Hydrophobicity: The naphthalene and benzyloxy groups in the target compound likely reduce aqueous solubility compared to less aromatic analogs like YOK-1204, which contains a polar propanolamine chain .
Functional Group Analysis
- Hydroxymethyl Group : Present in all compared compounds, this group enables hydrogen bonding and derivatization (e.g., esterification).
- Aromatic Systems: The target’s naphthalene-benzyloxy system distinguishes it from RA [3,2] (naphthalenylbutenyl) and YOK-1204 (phenethyl-benzyloxy). Such systems enhance π-π interactions but may complicate crystallization, as seen in naphthalen-1-ylmethanol derivatives () .
Biological Activity
The compound (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a cyclopentyl group, a benzyloxy substituent on a naphthalene ring, and a hydroxymethyl group. The synthesis typically involves multi-step organic reactions, including functionalization of the naphthalene core and cyclization processes.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of naphthalene have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A relevant study evaluated the biological activity of several naphthalene derivatives, including those with benzyloxy substitutions. The results indicated that these compounds could effectively inhibit the proliferation of human cancer cell lines, particularly in breast and prostate cancers .
Table 1: Biological Activity of Naphthalene Derivatives
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.0 | MCF-7 (Breast) | Apoptosis induction |
| Compound B | 7.5 | PC-3 (Prostate) | Cell cycle arrest |
| (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol | TBD | TBD | TBD |
Antimicrobial Activity
Another area of investigation has been the antimicrobial properties of compounds similar to (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol. Research has shown that certain benzyloxy-substituted naphthalene derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .
Case Study 1: Anticancer Evaluation
In a controlled study, (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol was tested against a panel of cancer cell lines. The compound exhibited moderate cytotoxicity with an IC50 value comparable to established chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
A separate investigation focused on the antimicrobial properties of the compound against clinically relevant pathogens. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting that this compound could serve as a template for designing new antimicrobial agents targeting resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
